Diethyl 4-bromobutylphosphonate Diethyl 4-bromobutylphosphonate diethyl 4-bromobutylphosphonate
Brand Name: Vulcanchem
CAS No.: 63075-66-1
VCID: VC0526019
InChI: InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3
SMILES: CCOP(=O)(CCCCBr)OCC
Molecular Formula: C8H18BrO3P
Molecular Weight: 273.1 g/mol

Diethyl 4-bromobutylphosphonate

CAS No.: 63075-66-1

Cat. No.: VC0526019

Molecular Formula: C8H18BrO3P

Molecular Weight: 273.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diethyl 4-bromobutylphosphonate - 63075-66-1

Specification

CAS No. 63075-66-1
Molecular Formula C8H18BrO3P
Molecular Weight 273.1 g/mol
IUPAC Name 1-bromo-4-diethoxyphosphorylbutane
Standard InChI InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3
Standard InChI Key LJSFAWDWYVZQBG-UHFFFAOYSA-N
SMILES CCOP(=O)(CCCCBr)OCC
Canonical SMILES CCOP(=O)(CCCCBr)OCC
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Diethyl 4-bromobutylphosphonate, systematically named 1-bromo-4-diethoxyphosphorylbutane, belongs to the organophosphorus family. Its molecular structure integrates a four-carbon alkyl chain terminated by a bromine atom and a diethyl phosphonate group. Key identifiers include:

  • Molecular Formula: C8_8H18_{18}BrO3_3P

  • Molecular Weight: 273.10 g/mol

  • SMILES: CCOP(=O)(CCCCBr)OCC

  • InChIKey: LJSFAWDWYVZQBG-UHFFFAOYSA-N

The bromine atom acts as a potent leaving group, enabling nucleophilic substitution reactions, while the phosphonate moiety participates in metal coordination and hydrolysis. Spectroscopic characterization via 1^{1}H and 31^{31}P NMR confirms its structure, with distinct resonances for the ethyl groups (δ 1.2–1.6 ppm) and phosphorus center (δ 26.6 ppm) .

Synthesis and Reaction Optimization

Michaelis-Arbuzov Reaction

The classical synthesis involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 1,4-dibromobutane under inert conditions. Modern protocols emphasize solvent-free environments and stoichiometric control to enhance efficiency:

Triethyl phosphite+1,4-dibromobutaneΔDiethyl 4-bromobutylphosphonate+Ethyl bromide\text{Triethyl phosphite} + 1,4\text{-dibromobutane} \xrightarrow{\Delta} \text{Diethyl 4-bromobutylphosphonate} + \text{Ethyl bromide}

A 2021 study demonstrated that equimolar reactant ratios at 150°C yield 70% product within 4 hours (Table 1) . Slower addition of triethyl phosphite (over 2 hours) minimizes di-phosphonation byproducts, achieving 40% isolated yield .

Table 1: Optimization of Diethyl 4-Bromobutylphosphonate Synthesis

ReactantReaction TimeYield (%)
1,4-Dibromobutane4 hours70
1,5-Dibromopentane6 hours65
1,6-Dibromohexane5 hours60

Hydrolysis to Phosphonic Acids

Diethyl 4-bromobutylphosphonate undergoes hydrolysis using bromotrimethylsilane (TMSBr) in methanol, yielding the corresponding phosphonic acid:

C8H18BrO3P+TMSBrMeOHC5H11BrO3P+Ethanol\text{C}_8\text{H}_{18}\text{BrO}_3\text{P} + \text{TMSBr} \xrightarrow{\text{MeOH}} \text{C}_5\text{H}_{11}\text{BrO}_3\text{P} + \text{Ethanol}

31^{31}P NMR analysis reveals a 5 ppm upfield shift upon hydrolysis, confirming conversion (δ 26.6 → 21.5 ppm) . This reaction is critical for generating water-soluble derivatives for biomedical applications.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom’s electrophilicity facilitates SN2 reactions with nucleophiles (e.g., amines, thiols). For instance, reaction with piperidine produces a phosphonate-functionalized amine, valuable in ligand design:

C8H18BrO3P+C5H11NC13H29NO3P+HBr\text{C}_8\text{H}_{18}\text{BrO}_3\text{P} + \text{C}_5\text{H}_{11}\text{N} \rightarrow \text{C}_{13}\text{H}_{29}\text{NO}_3\text{P} + \text{HBr}

Coordination Chemistry

The phosphonate group binds metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) through its oxygen atoms, forming stable complexes. These interactions are exploited in catalysis and materials science, such as metal-organic frameworks (MOFs) .

Applications in Drug Development and Materials Science

KuQuinone Synthesis

Diethyl 4-bromobutylphosphonate is a precursor to KuQuinones (KuQs), electroactive compounds with antitumor properties. Functionalization via Horner-Wadsworth-Emmons olefination introduces terminal groups for metal oxide binding (Figure 1) . KuQs exhibit IC50_{50} values < 10 µM against ovarian and colon cancer cells, highlighting their therapeutic potential .

Figure 1: Synthesis of Functionalized KuQuinones

Diethyl 4-bromobutylphosphonateBaseKuQuinone-PhosphonateHydrolysisKuQuinone-Phosphonic Acid\text{Diethyl 4-bromobutylphosphonate} \xrightarrow{\text{Base}} \text{KuQuinone-Phosphonate} \xrightarrow{\text{Hydrolysis}} \text{KuQuinone-Phosphonic Acid}

Flame Retardants and Plasticizers

Phosphonate esters improve flame resistance in polymers by promoting char formation. Diethyl 4-bromobutylphosphonate’s bromine enhances this effect through synergistic radical scavenging .

Analytical and Spectroscopic Characterization

Mass Spectrometry

Collision cross-section (CCS) predictions aid in identifying adducts during LC-MS analysis (Table 2) . The [M+H]+^+ ion (m/z 273.025) exhibits a CCS of 156.1 Ų, distinguishing it from structural analogs.

Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]+^+273.02498156.1
[M+Na]+^+295.00692155.9
[M-H]^-271.01042152.8

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